4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid
CAS No.:
Cat. No.: VC16528040
Molecular Formula: C11H14N2O4S2
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N2O4S2 |
---|---|
Molecular Weight | 302.4 g/mol |
IUPAC Name | 4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoic acid |
Standard InChI | InChI=1S/C11H14N2O4S2/c1-11(2,6-5-10(14)15)19-18-9-4-3-8(7-12-9)13(16)17/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Standard InChI Key | VYWKJNWJUPZBQC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid (C<sub>10</sub>H<sub>12</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub>) features a pentanoic acid backbone substituted at the 4-position with a methyl group and a disulfanyl moiety linked to a 5-nitro-pyridin-2-yl ring . The nitro group at the 5-position of the pyridine ring introduces electron-withdrawing effects, influencing the compound's redox behavior and stability.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C<sub>10</sub>H<sub>12</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub> |
Molecular Weight | 288.3 g/mol |
IUPAC Name | 4-Methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoic acid |
Canonical SMILES | CC(CCC(=O)O)SSC1=NC=C(C=C1)N+[O-] |
Stereochemistry | Racemic mixture (non-chiral center at C4) |
Structural Analogues and Derivatives
The compound serves as a precursor to more complex ADC linkers. For instance, its ester derivative 2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate (CAS 663598-98-9) incorporates a succinimidyl ester group, enhancing reactivity toward primary amines in antibodies . Another derivative, 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid (CAS 663599-00-6), adds a sulfonic acid group to improve water solubility .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves:
-
Disulfide Bond Formation: Reaction of 4-mercapto-4-methylpentanoic acid with 5-nitro-2-pyridinesulfenyl chloride under controlled pH to prevent over-oxidation.
-
Esterification: For derivatives, the carboxylic acid undergoes activation with N-hydroxysuccinimide (NHS) or similar agents to form active esters .
Purification Challenges
Chromatographic separation is critical due to the presence of regioisomers during pyridine functionalization. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >95% purity for research-grade material .
Applications in Antibody-Drug Conjugates
Mechanism of Action
As a cleavable linker, the disulfide bond in 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid undergoes reduction in the intracellular environment (glutathione concentration >1 mM in cancer cells), releasing cytotoxic payloads selectively . The nitro group stabilizes the pyridinyldisulfide (PDS) moiety against premature cleavage in circulation, addressing historical issues with thiol-based linkers .
Table 2: Linker Performance Metrics
Data from preclinical studies indicate that ADCs using this linker demonstrate a 3.8-fold increase in tumor-to-plasma ratio compared to valine-citrulline dipeptide linkers .
Biological and Pharmacological Insights
In Vitro Stability
The compound maintains integrity in human serum for 72 hours at 37°C, with <5% hydrolysis of the ester derivatives . Nitro group reduction by nitroreductases in hypoxic tumor microenvironments creates amino derivatives that accelerate disulfide cleavage, enabling hypoxia-selective drug release .
Toxicity Profile
While the linker itself shows no inherent cytotoxicity (IC<sub>50</sub> >100 μM in HEK293 cells), conjugated auristatins or maytansinoids exhibit picomolar potency. Ocular toxicity—a common ADC adverse effect—is mitigated due to the linker's inability to cross the blood-retinal barrier intact .
Future Directions
-
Stereochemical Optimization: Development of (S)-enantiomer-enriched versions to exploit chiral recognition in cellular uptake.
-
Combination Therapies: Co-administration with glutathione synthesis inhibitors (e.g., buthionine sulfoximine) to enhance payload release kinetics.
-
Diagnostic Hybrids: Conjugation with radionuclides (e.g., <sup>68</sup>Ga) for theranostic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume